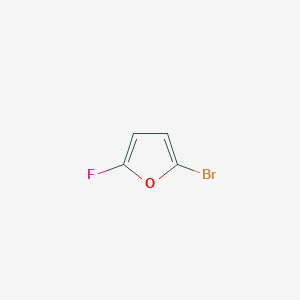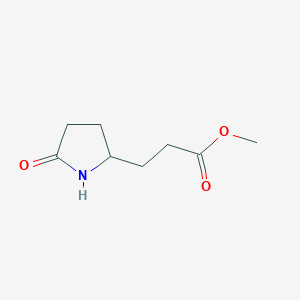
Methyl 3-(5-oxopyrrolidin-2-yl)propanoate
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-oxopyrrolidin-2-yl)propanoate typically involves the esterification of pyrrolidine-2-carboxylic acid with methanol. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. A common method involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to promote the esterification reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the desired product.
化学反应分析
Types of Reactions
Methyl 3-(5-oxopyrrolidin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The keto group at the 5-position can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols or other reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Different ester derivatives or amides depending on the nucleophile used.
科学研究应用
Methyl 3-(5-oxopyrrolidin-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
作用机制
The mechanism of action of Methyl 3-(5-oxopyrrolidin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a purinoceptor antagonist, which means it can bind to and inhibit the activity of purinoceptors, a class of receptors involved in various physiological processes . This interaction can modulate cellular signaling pathways and affect biological functions.
相似化合物的比较
Similar Compounds
2-Pyrrolidinecarboxylic acid-5-oxo-, ethyl ester: This compound is similar in structure but has an ethyl ester group instead of a methyl ester group.
5-Oxo-2-pyrrolidinepropanoic acid ethyl ester: Another similar compound with an ethyl ester group.
Uniqueness
Methyl 3-(5-oxopyrrolidin-2-yl)propanoate is unique due to its specific ester group and the presence of a keto group at the 5-position
属性
分子式 |
C8H13NO3 |
|---|---|
分子量 |
171.19 g/mol |
IUPAC 名称 |
methyl 3-(5-oxopyrrolidin-2-yl)propanoate |
InChI |
InChI=1S/C8H13NO3/c1-12-8(11)5-3-6-2-4-7(10)9-6/h6H,2-5H2,1H3,(H,9,10) |
InChI 键 |
ZWKJBVNSPMQOLX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCC1CCC(=O)N1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

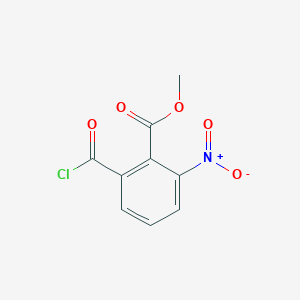
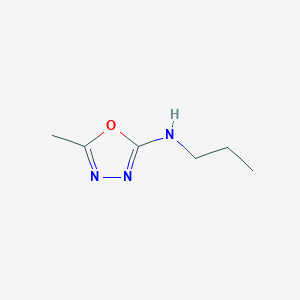
![8-Fluoro-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B8741836.png)
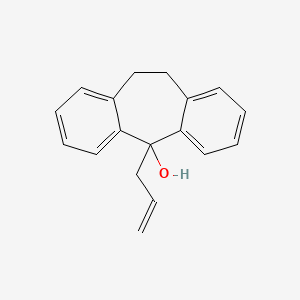
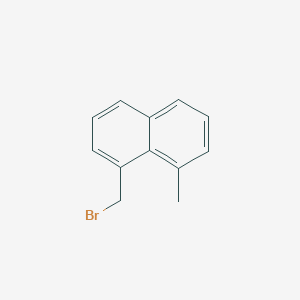

![2-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B8741857.png)
![6-Chloro-2-(difluoromethyl)-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B8741864.png)
![3,5-Dichlorobenzo[d]isothiazole 1,1-dioxide](/img/structure/B8741890.png)
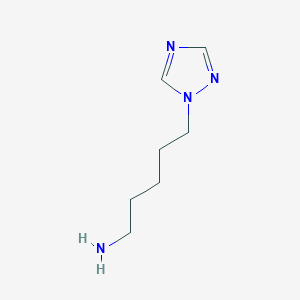
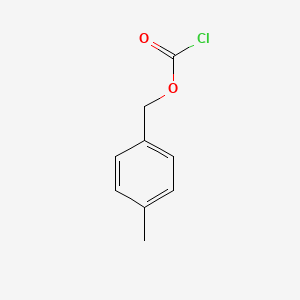
![Ethanone, 1-[4-(2-propynylamino)phenyl]-](/img/structure/B8741913.png)
